4-oxo-4-[2-(3-oxo-4H-quinoxalin-2-yl)anilino]butanoic acid

Xanthine Oxidase Inhibition Enzyme Kinetics Quinoxaline Pharmacology

Procure this compound on verified identity and purity, not inferred bioactivity. The quinoxaline core and terminal butanoic acid offer utility as a PROTAC linker or SAR fragment, but no benchmarking data exist. Insist on a Certificate of Analysis confirming ≥95% HPLC purity and structural identity (NMR/HRMS) before purchase.

Molecular Formula C18H15N3O4
Molecular Weight 337.335
CAS No. 871908-24-6
Cat. No. B2928466
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-oxo-4-[2-(3-oxo-4H-quinoxalin-2-yl)anilino]butanoic acid
CAS871908-24-6
Molecular FormulaC18H15N3O4
Molecular Weight337.335
Structural Identifiers
SMILESC1=CC=C(C(=C1)C2=NC3=CC=CC=C3NC2=O)NC(=O)CCC(=O)O
InChIInChI=1S/C18H15N3O4/c22-15(9-10-16(23)24)19-12-6-2-1-5-11(12)17-18(25)21-14-8-4-3-7-13(14)20-17/h1-8H,9-10H2,(H,19,22)(H,21,25)(H,23,24)
InChIKeyXNHHKOOINGXRDW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 0.5 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-Oxo-4-[2-(3-oxo-4H-quinoxalin-2-yl)anilino]butanoic Acid (CAS 871908-24-6): Procurement-Grade Characterization and Evidence Baseline


4-Oxo-4-[2-(3-oxo-4H-quinoxalin-2-yl)anilino]butanoic acid (CAS 871908-24-6; molecular formula C18H15N3O4; molecular weight 337.3 g/mol) is a synthetic quinoxaline-containing compound with a terminal butanoic acid moiety. The quinoxaline scaffold is broadly associated with diverse biological activities, including antimicrobial and anticancer properties; however, compound-specific primary research data for this exact structure remain extremely limited in the peer-reviewed literature . The compound has been referenced in public chemical databases as a potential PROTAC (proteolysis-targeting chimera) linker or synthetic intermediate, but quantitative biological or pharmacological profiling data are not yet available from permissible, high-quality sources [1].

Why Generic Substitution of 4-Oxo-4-[2-(3-oxo-4H-quinoxalin-2-yl)anilino]butanoic Acid Fails: Critical Evidence Gaps for Scientific Procurement


Within the broad class of quinoxaline derivatives, even minor structural alterations—such as changes in the anilino substituent, oxidation state of the quinoxalinone ring, or length and composition of the carboxylic acid side chain—can drastically alter solubility, target engagement, metabolic stability, and functional utility (e.g., enzyme inhibition vs. PROTAC linker behavior). Consequently, in-class compounds cannot be assumed to be interchangeable without direct comparative data. For 4-oxo-4-[2-(3-oxo-4H-quinoxalin-2-yl)anilino]butanoic acid, the absence of publicly available, comparator-based quantitative evidence—such as head-to-head IC50/Ki values, selectivity panels, or pharmacokinetic profiles—means that no scientifically defensible substitution equivalence can be established . Procurement decisions must therefore be based on the compound's verified chemical identity and purity rather than on any inferred functional superiority or interchangeability with analogs.

Product-Specific Quantitative Evidence Guide for 4-Oxo-4-[2-(3-oxo-4H-quinoxalin-2-yl)anilino]butanoic Acid


Xanthine Oxidase Inhibitory Activity: Potential Baseline but Unconfirmed Structural Identity

A BindingDB entry (BDBM50517021 / CHEMBL4445985) reports a Ki of 4.20 nM for mixed-type inhibition of xanthine oxidase using xanthine as substrate [1]. However, the SMILES string associated with this entry (CC(C)CCOc1ccc(cc1C#N)-c1ncc(C(O)=O)c(=N)[nH]1) does not correspond to 4-oxo-4-[2-(3-oxo-4H-quinoxalin-2-yl)anilino]butanoic acid. The structural match remains unverified; therefore, this data point cannot be reliably attributed to the target compound. No comparator data are available for this compound against known xanthine oxidase inhibitors such as allopurinol or febuxostat.

Xanthine Oxidase Inhibition Enzyme Kinetics Quinoxaline Pharmacology

URAT1 Inhibitory Activity: Weak Activity Unlikely to Drive Differentiation

BindingDB entry BDBM499680 (US11020397, Compound Formula-(II4)) reports an IC50 of 2.30 × 10^3 nM (2.3 µM) for inhibition of URAT1 (SLC22A12) in a cellular uptake assay using stably transfected URAT-1/CHO cells [1]. This compound is structurally distinct from the target compound based on the provided SMILES (CSc1nc(O)c(C(=O)Nc2ccc(cc2OC(F)F)-c2c[nH]nn2)c(=O)[nH]1). No URAT1 inhibition data are available for 4-oxo-4-[2-(3-oxo-4H-quinoxalin-2-yl)anilino]butanoic acid, ruling out any quantitative comparison.

URAT1 Inhibition Uric Acid Transport Gout Pharmacology

PROTAC Linker Candidacy: Functional Class Inference Without Quantitative Selectivity Data

Vendor descriptions (not permissible as core evidence under the current rules) suggest that 4-oxo-4-[2-(3-oxo-4H-quinoxalin-2-yl)anilino]butanoic acid may serve as a PROTAC linker due to its quinoxaline core and terminal carboxylic acid functional group, which can be conjugated to E3 ligase ligands and target-protein ligands. However, no peer-reviewed study or patent has been identified that directly measures linker efficiency metrics—such as ternary complex formation Kd, degradation DC50, Dmax, or hook effect thresholds—for this specific compound relative to established linkers (e.g., PEG-based, alkyl-based) . This is strictly a class-level inference: other quinoxaline-containing PROTAC linkers have been reported, but the quantitative performance of this exact linker remains uncharacterized.

PROTAC Linker Targeted Protein Degradation Heterobifunctional Design

Best-Fit Research and Industrial Application Scenarios for 4-Oxo-4-[2-(3-oxo-4H-quinoxalin-2-yl)anilino]butanoic Acid


Chemical Biology Tool: Exploratory PROTAC Linker Synthesis and Library Construction

Given its structural features—a quinoxaline core offering potential stacking interactions and a terminal butanoic acid for amide or ester conjugation—the compound may be explored as a building block in custom PROTAC synthesis. However, users must independently validate linker performance metrics (DC50, Dmax, ternary complex stability) as no benchmarking data exist against standard linkers .

Medicinal Chemistry: Fragment-Based or Scaffold-Hopping Starting Point

The quinoxaline nucleus is a recognized privileged scaffold in kinase and GPCR drug discovery. The compound could serve as a fragment for structure-activity relationship (SAR) exploration, but any claims of target-specific activity must be prospectively verified. Procurement is justified only by chemical identity and purity, not by inferred biological potency .

Analytical Reference Standard for Method Development

The compound may be used as a reference standard for HPLC, LC-MS, or NMR method development in laboratories working with quinoxaline-containing libraries, provided that a certificate of analysis (CoA) confirming purity (e.g., ≥95% by HPLC) and structural identity (NMR, HRMS) is supplied by the vendor .

Comparative Enzyme Inhibition Studies (Conditional)

If the structural assignment to the xanthine oxidase BindingDB entry (Ki = 4.20 nM) can be positively confirmed through independent synthesis and re-testing, the compound could be evaluated in head-to-head enzyme assays against febuxostat and allopurinol. Until such confirmation is published, this scenario remains speculative.

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